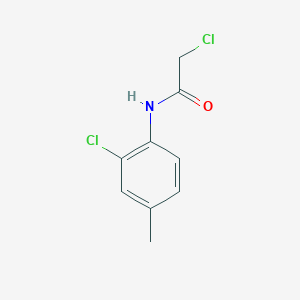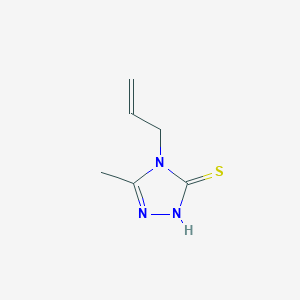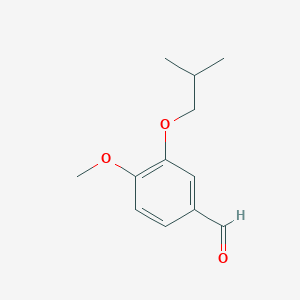![molecular formula C9H13ClN2S B1361988 1-[(5-Chlorothien-2-yl)methyl]piperazine CAS No. 55513-18-3](/img/structure/B1361988.png)
1-[(5-Chlorothien-2-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Chlorothien-2-yl)methyl]piperazine is a chemical compound with the molecular formula C9H13ClN2S and a molecular weight of 216.73 . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperazine ring attached to a chlorothiophene moiety.
Vorbereitungsmethoden
The synthesis of 1-[(5-Chlorothien-2-yl)methyl]piperazine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 5-chlorothiophene-2-carbaldehyde and piperazine.
Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: The 5-chlorothiophene-2-carbaldehyde is added to a solution of piperazine in the chosen solvent. The mixture is then heated and stirred for several hours to allow the reaction to proceed.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[(5-Chlorothien-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the piperazine ring or the chlorothiophene moiety.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the chlorine atom in the thiophene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-[(5-Chlorothien-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is used in biochemical research to study enzyme interactions and receptor binding. It can serve as a ligand in binding studies or as a substrate in enzymatic assays.
Medicine: Research into potential therapeutic applications of this compound is ongoing. It may have potential as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(5-Chlorothien-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The chlorothiophene moiety may also play a role in binding interactions, contributing to the compound’s overall biological activity. Detailed studies on the exact molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-[(5-Chlorothien-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(5-Bromothien-2-yl)methyl]piperazine: This compound has a bromine atom instead of chlorine, which may affect its reactivity and binding properties.
1-[(5-Methylthien-2-yl)methyl]piperazine: The presence of a methyl group instead of chlorine can influence the compound’s chemical behavior and biological activity.
1-[(5-Fluorothien-2-yl)methyl]piperazine: The fluorine atom can significantly alter the compound’s electronic properties and interactions with molecular targets.
Each of these compounds has unique characteristics that make them suitable for different applications. The presence of different substituents on the thiophene ring can lead to variations in reactivity, binding affinity, and overall biological activity.
Eigenschaften
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBVJVCPISXFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276108 |
Source


|
| Record name | 1-[(5-Chloro-2-thienyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55513-18-3 |
Source


|
| Record name | 1-[(5-Chloro-2-thienyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55513-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Chloro-2-thienyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

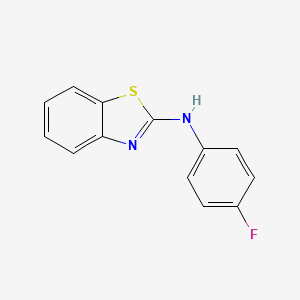

![2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1361933.png)
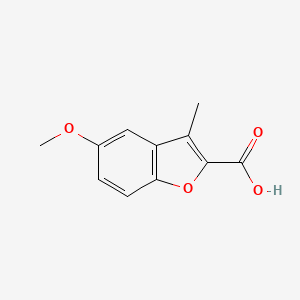
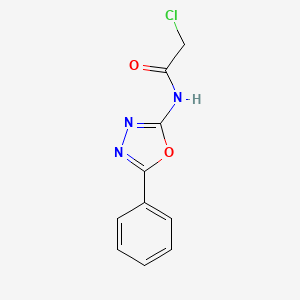
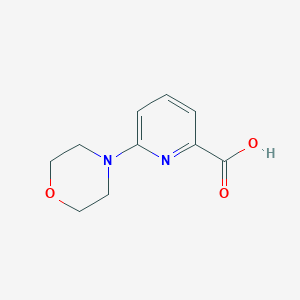
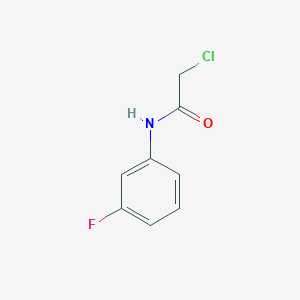
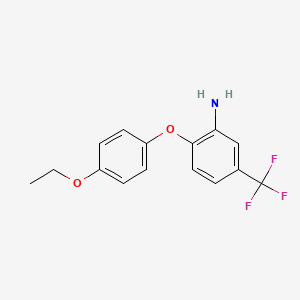
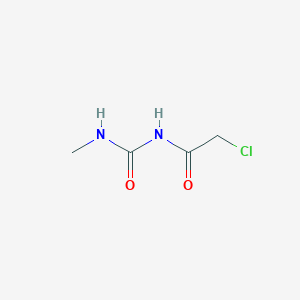
![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)
